Tert-butyl 3-oxo-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate
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Overview
Description
Tert-butyl 3-oxo-7-oxa-1-azaspiro[35]nonane-1-carboxylate is a spirocyclic compound with a unique structure that includes a spiro junction, an oxo group, and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-oxo-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate typically involves the formation of the spirocyclic core followed by functional group modifications. One common synthetic route includes the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic structure. The tert-butyl ester group is often introduced through esterification reactions using tert-butyl alcohol and an appropriate acid catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-oxo-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The oxo group can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The oxo group can be reduced to form alcohols or other reduced derivatives.
Substitution: The tert-butyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or alcohols for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxo group can yield carboxylic acids, while reduction can yield alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
Tert-butyl 3-oxo-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds, which are valuable in drug discovery and materials science.
Biology: Its unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: The compound’s derivatives may have pharmacological properties, making it a potential lead compound for drug development.
Industry: It can be used in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-oxo-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The spirocyclic structure provides a rigid framework that can enhance binding affinity and selectivity for these targets .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 1-oxo-7-azaspiro[3.5]nonane-7-carboxylate: Similar spirocyclic structure but lacks the oxo group at the 3-position.
Tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate: Similar structure with the oxo group at a different position.
Uniqueness
Tert-butyl 3-oxo-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate is unique due to the presence of both an oxo group and an oxa group within the spirocyclic framework. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in various fields .
Properties
Molecular Formula |
C12H19NO4 |
---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
tert-butyl 3-oxo-7-oxa-1-azaspiro[3.5]nonane-1-carboxylate |
InChI |
InChI=1S/C12H19NO4/c1-11(2,3)17-10(15)13-8-9(14)12(13)4-6-16-7-5-12/h4-8H2,1-3H3 |
InChI Key |
VWXKCYOEACMZNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(=O)C12CCOCC2 |
Origin of Product |
United States |
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